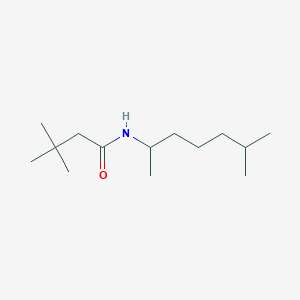

3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide

Description

3,3-Dimethyl-N-(6-methylheptan-2-yl)butanamide is a branched aliphatic amide characterized by a butanamide backbone substituted with two methyl groups at the 3rd carbon and a 6-methylheptan-2-yl amine moiety. The aliphatic substituents likely confer high lipophilicity, influencing solubility and stability, which may determine its industrial or biological utility.

Properties

Molecular Formula |

C14H29NO |

|---|---|

Molecular Weight |

227.39 g/mol |

IUPAC Name |

3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide |

InChI |

InChI=1S/C14H29NO/c1-11(2)8-7-9-12(3)15-13(16)10-14(4,5)6/h11-12H,7-10H2,1-6H3,(H,15,16) |

InChI Key |

YEHCJRVGRNIBNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NC(=O)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with 6-methylheptan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: N-alkylated amides.

Scientific Research Applications

Chemistry: In chemistry, 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a model compound in the investigation of amide bond formation and cleavage in biological systems.

Medicine: In medicinal chemistry, 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties and Stability

- Molecular Weight and Solubility : Bromobutide (MW ~523.96 g/mol) is heavier due to bromine, reducing water solubility. The target compound’s lower molecular weight (estimated ~239.4 g/mol) may improve solubility in organic solvents.

- Stability: Amino-substituted analogs ( ) require refrigeration (JPY24,600/100mg), indicating sensitivity to degradation. The target compound’s aliphatic structure may enhance shelf stability at ambient temperatures.

Research Findings and Implications

- Agrochemical Potential: Bromobutide’s efficacy as a herbicide underscores the role of halogenation and aromaticity. The target compound’s lack of these features limits pesticidal use but may favor non-toxic applications.

- Industrial Utility : The branched aliphatic chain suggests compatibility with polymer stabilizers or lubricant additives, where thermal stability and hydrophobicity are prioritized.

Biological Activity

3,3-Dimethyl-N-(6-methylheptan-2-yl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies involving this compound.

Chemical Structure and Properties

The molecular structure of 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide can be represented as follows:

- Molecular Formula : C_{15}H_{29}N

- Molecular Weight : 241.41 g/mol

The compound features a butanamide backbone with two methyl groups at the 3-position and a branched alkyl chain at the nitrogen atom.

Biological Activity Overview

Research indicates that 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Insecticidal Properties : The compound has shown promise in controlling pest populations, particularly in agricultural settings.

The biological activity of 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide is hypothesized to involve interactions with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or insect survival.

- Receptor Interaction : Potential modulation of receptor activity could lead to altered physiological responses in target organisms.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various amides, including 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide, against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,3-Dimethyl-N-(6-methylheptan-2-yl)butanamide | E. coli | 75 µg/mL |

| 3,3-Dimethyl-N-(6-methylheptan-2-yl)butanamide | S. aureus | 50 µg/mL |

Insecticidal Activity

In another study focused on agricultural applications, the insecticidal properties of the compound were assessed against Spodoptera frugiperda. The LC50 values were determined through bioassays:

| Treatment Concentration (µg/µL) | Mortality Rate (%) |

|---|---|

| 10 | 20 |

| 20 | 50 |

| 50 | 90 |

These findings suggest that the compound could serve as an effective bioinsecticide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.